N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Overview
Description
“N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is a compound with the CAS Number: 80395-50-2 . It has a molecular weight of 237.24 . The IUPAC name for this compound is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted at the 6th position with a nitro group and at the 2nd position with a propanamide group .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” are not available, there are studies on the chemical reactions of related benzothiazole compounds .Scientific Research Applications
Metal Complexes and Bioinorganic Chemistry
The synthesis of bioactive Ni(II) complexes derived from 6-nitro-benzothiazole incorporated azo dyes has opened up exciting avenues in bioinorganic chemistry. These complexes exhibit interesting properties due to the coordination of the nitrogen atom of the azo group and the oxygen atom of the phenolic group in the ligands. The metal–ligand ratio is typically 1:2, represented as [Ni(L)~2~(H~2~O)~2~], where L stands for the deprotonated azo dye ligand. These complexes demonstrate good thermal stability and have been explored for their antimicrobial activity against pathogenic strains.
Pharmaceutical Applications
The benzothiazole ring system, to which N-(6-nitro-1,3-benzothiazol-2-yl)propanamide belongs, has remarkable pharmaceutical and biological activity . Researchers have modified heterocyclic dyes like this one to enhance their pharmacological significance. The compound’s unique structure makes it a potential candidate for drug development, especially in areas such as anti-inflammatory agents, enzyme inhibitors, and imaging reagents.
Antitumor Potential
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide derivatives have shown promise as antitumor agents. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a related compound, exhibits potent antitumor activity . Given the structural similarities, we can speculate that our compound may also possess similar properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. Some compounds derived from this family, including those related to N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, exhibit significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that our compound might contribute to combating bacterial infections.
Safety and Hazards
Future Directions
The future directions for “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s . Additionally, the development of novel bioactive metal complexes of azo dyes having a heterocyclic moiety, such as benzothiazole, could be a promising area of future research .
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPVJQARGAXYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319971 | |
Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
406917-11-1 | |
Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.